molecular formula C16H20O2 B14060196 5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 31962-05-7

5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B14060196
CAS No.: 31962-05-7
M. Wt: 244.33 g/mol
InChI Key: BKEWDCUQDVDPHC-UHFFFAOYSA-N
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Description

5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound with the molecular formula C16H20O2 This compound is characterized by a cyclohexyl group attached to a dihydroindene carboxylic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmagnesium bromide with 2,3-dihydro-1H-indene-1-carboxylic acid chloride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-hexyl-2,3-dihydro-1H-indene-1-carboxylic acid
  • 5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
  • 2-amino-2,3-dihydro-1H-indene-5-carboxamide

Uniqueness

5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

31962-05-7

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid

InChI

InChI=1S/C16H20O2/c17-16(18)15-9-7-13-10-12(6-8-14(13)15)11-4-2-1-3-5-11/h6,8,10-11,15H,1-5,7,9H2,(H,17,18)

InChI Key

BKEWDCUQDVDPHC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)C(=O)O

Origin of Product

United States

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